molecular formula C16H17N3O7S2 B1144714 Cefoxitin (Δ2-Cefoxitin) CAS No. 1422023-32-2

Cefoxitin (Δ2-Cefoxitin)

货号: B1144714
CAS 编号: 1422023-32-2
分子量: 427.5 g/mol
InChI 键: FNLHDPKGLFRMLP-XFJVYGCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Δ2-Cefoxitin is a derivative of Cefoxitin, a semi-synthetic antibiotic derived from Cephamycin C, possessing high resistance to β-lactamase inactivation. An antibacterial.

科学研究应用

广谱抗菌活性

头孢西丁是一种从头孢霉素C衍生的β-内酰胺类抗生素,头孢霉素C是一种由链霉菌属细菌产生的天然物质 {svg_1}. 头孢西丁对β-内酰胺酶的破坏具有抗性,因此具有广谱抗菌活性,包括厌氧菌以及革兰氏阳性和革兰氏阴性需氧细菌 {svg_2}.

ESBL 产生肺炎克雷伯菌的治疗

头孢西丁已被用作治疗重症监护病房中扩展谱β-内酰胺酶产生肺炎克雷伯菌菌血症的明确疗法 {svg_3}. 研究发现,头孢西丁的临床疗效与碳青霉烯类治疗相当 {svg_4}.

减少碳青霉烯耐药菌株的选择

对于某些ESBL-KP菌血症,使用头孢西丁作为明确的抗生素治疗可能是一种治疗选择,可以节省碳青霉烯并减少碳青霉烯耐药铜绿假单胞菌菌株的选择 {svg_5}.

金纳米粒子药物递送

金纳米粒子因其独特的特性而成为一种有效的药物递送载体,并因此受到关注 {svg_6}. 头孢西丁已被用作金纳米粒子合成中的还原剂和稳定剂 {svg_7}.

克服革兰氏阴性病原体耐药性

头孢西丁,一种第二代头孢菌素,由于革兰氏阴性病原体孔蛋白(ompK35 和 ompK36)的修饰而失去了其潜力 {svg_8}. 然而,有人提出使用金纳米粒子作为递送工具可以恢复头孢西丁对这些病原体的潜力 {svg_9}.

纳米抗生素策略

头孢西丁和金纳米粒子的组合代表了一种克服临床病原体耐药性的纳米抗生素策略 {svg_10}. 这种方法增强了抗生素的效力,并为治疗耐药性细菌感染提供了新途径 {svg_11}.

作用机制

Target of Action

Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.

Mode of Action

Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.

Pharmacokinetics

The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .

Result of Action

The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .

安全和危害

Cefoxitin is generally well tolerated by the majority of patients. Drug-related adverse clinical reactions occurred in about 8% of the patients. The adverse clinical experiences most frequently observed were rash and local intolerance, including thrombophlebitis, at the site of administration .

未来方向

Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] }

CAS 编号

1422023-32-2

分子式

C16H17N3O7S2

分子量

427.5 g/mol

IUPAC 名称

(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1

InChI 键

FNLHDPKGLFRMLP-XFJVYGCCSA-N

手性 SMILES

CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

规范 SMILES

COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

同义词

(2R,​6R,​7S)​-3-​[[(Aminocarbonyl)​oxy]​methyl]​-​7-​methoxy-​8-​oxo-​7-​[[2-​(2-​thienyl)​acetyl]​amino]​-5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。